4-(5-Dodecyl-1,3,2-dioxaborinan-2-YL)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Dodecyl-1,3,2-dioxaborinan-2-YL)benzoic acid: is an organic compound that features a benzoic acid moiety linked to a dioxaborinane ring substituted with a dodecyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Dodecyl-1,3,2-dioxaborinan-2-YL)benzoic acid typically involves the formation of the dioxaborinane ring followed by its attachment to the benzoic acid moiety. One common method involves the reaction of a dodecyl-substituted boronic acid with a benzoic acid derivative under specific conditions to form the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(5-Dodecyl-1,3,2-dioxaborinan-2-YL)benzoic acid can undergo various chemical reactions, including:
Oxidation: The dioxaborinane ring can be oxidized under specific conditions to form boronic acid derivatives.
Reduction: Reduction reactions can modify the benzoic acid moiety or the dioxaborinane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acid derivatives, while substitution reactions can produce various substituted benzoic acids .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 4-(5-Dodecyl-1,3,2-dioxaborinan-2-YL)benzoic acid is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study the interactions between boron-containing compounds and biological systems. It may also serve as a precursor for the synthesis of biologically active molecules .
Medicine: In medicine, derivatives of this compound could be explored for their potential therapeutic properties. Boron-containing compounds have shown promise in drug development, particularly in the design of enzyme inhibitors and anticancer agents .
Industry: Industrially, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials .
Wirkmechanismus
The mechanism of action of 4-(5-Dodecyl-1,3,2-dioxaborinan-2-YL)benzoic acid involves its interaction with molecular targets through its boron-containing dioxaborinane ring. This ring can form reversible covalent bonds with nucleophilic sites on proteins and other biomolecules, modulating their activity. The dodecyl chain enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and hydrophobic pockets within proteins .
Vergleich Mit ähnlichen Verbindungen
Methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate: This compound features a methyl ester group instead of a dodecyl chain, resulting in different physical and chemical properties.
2-(1,3,2-Dioxaborinan-2-yl)benzonitrile:
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-methylbenzonitrile: This compound has a methyl group on the benzonitrile ring, providing different steric and electronic effects.
Uniqueness: 4-(5-Dodecyl-1,3,2-dioxaborinan-2-YL)benzoic acid is unique due to its long dodecyl chain, which imparts distinct lipophilic properties. This feature can influence its solubility, reactivity, and interactions with biological systems, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
103554-37-6 |
---|---|
Molekularformel |
C22H35BO4 |
Molekulargewicht |
374.3 g/mol |
IUPAC-Name |
4-(5-dodecyl-1,3,2-dioxaborinan-2-yl)benzoic acid |
InChI |
InChI=1S/C22H35BO4/c1-2-3-4-5-6-7-8-9-10-11-12-19-17-26-23(27-18-19)21-15-13-20(14-16-21)22(24)25/h13-16,19H,2-12,17-18H2,1H3,(H,24,25) |
InChI-Schlüssel |
VEIUZGFFINLRMV-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OCC(CO1)CCCCCCCCCCCC)C2=CC=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.